1,3-bi-TBS-trans-Calcitriol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

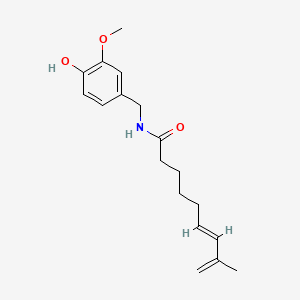

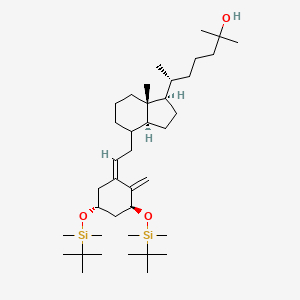

1,3-bi-TBS-trans-Calcitriol is a derivative of vitamin D3 and an impurity of calcitriol . Calcitriol is a metabolite of vitamin D, and it increases the level of calcium in the blood .

Molecular Structure Analysis

The molecular formula of this compound is C39H74O3Si2 . The IUPAC name is (6R)-6-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]-2-methylheptan-2-ol .Aplicaciones Científicas De Investigación

Bioconversión de vitamina D3 en calcitriol

El compuesto se ha utilizado en la bioconversión de vitamina D3 en calcitriol {svg_1}. Este proceso se realiza en un fermentador de laboratorio de 14 L utilizando un aislado local de Actinomyces hyovaginalis prometedor para el suelo CCASU-A11-2 {svg_2}. La producción de calcitriol se incrementó aproximadamente 2,5 veces (32,8 µL/100 mL) con respecto a la obtenida en el matraz agitado (12,4 µL/100 mL) {svg_3}.

Producción de compuestos de alto valor

1,3-bi-TBS-trans-Calcitriol se ha utilizado en la producción de compuestos de alto valor {svg_4}. La bioconversión de vitamina D3 a calcifediol y calcitriol, que son productos esteroides naturales con alto valor agregado y una actividad biológica significativamente mayor en comparación con la vitamina D3, es probablemente la estrategia más prometedora para la producción de calcifediol y calcitriol {svg_5}.

Tratamiento del cáncer

En el campo del tratamiento del cáncer, el calcitriol ha mostrado resultados prometedores. Por ejemplo, en líneas celulares de cáncer de próstata, el calcitriol mejora la actividad antitumoral del docetaxel, paclitaxel, compuestos de platino y mitoxantrona {svg_6}.

Regulación del metabolismo del calcio y el fósforo

La vitamina D3, que puede convertirse en calcitriol, juega un papel importante en la regulación del metabolismo del calcio y el fósforo {svg_7}. Esto es crucial para controlar el crecimiento y desarrollo de las células óseas {svg_8}.

Control de la actividad muscular

El calcitriol, la forma activa de la vitamina D3, es necesario para los procesos fisiológicos normales en el cuerpo, incluida la actividad muscular {svg_9}.

Transmisión neuronal

El calcitriol también juega un papel significativo en la transmisión neuronal {svg_10}. Esto es crucial para el funcionamiento normal del sistema nervioso.

Mecanismo De Acción

Target of Action

The primary target of 1,3-bi-TBS-trans-Calcitriol, a derivative of vitamin D3, is the Vitamin D Receptor (VDR) . VDR is a nuclear receptor that is ubiquitously expressed and plays a crucial role in the regulation of hundreds of human genes .

Mode of Action

This compound interacts with VDR to induce genomic effects . This interaction involves the translocation of the compound across the cell membrane and cytoplasm to reach the nucleus of the cell, where it binds to VDR . In addition to these genomic effects, this compound can also elicit rapid responses via membrane-associated VDR .

Biochemical Pathways

The active form of vitamin D, calcitriol, is produced through several activating and catabolic pathways . The endogenous production of native vitamin D3 (cholecalciferol) from 7-dehydrocholesterol in the skin, and the dietary intake of vitamin D3 and vitamin D2 (ergocalciferol), are quickly conveyed to the liver where they are rendered more hydrophilic by the addition of a hydroxyl group in position 25 by a complex of 25-hydroxylases (mainly CYP2R1 and CYP27A1) to form 25(OH)D3 . The addition of a second OH group in position 1 by CYP27B1 (i.e., 1α-hydroxylase) in the kidney activates 25(OH)D3 to calcitriol .

Pharmacokinetics

It is known that the hydrophilic properties of vitamin d3 derivatives facilitate their intestinal absorption and manageability in the case of intoxication due to their shorter half-life .

Result of Action

This compound has been shown to directly affect the activity of the mitochondrial large-conductance Ca2±regulated potassium channel (mitoBKCa) from the human astrocytoma (U-87 MG) cell line . The open probability of the mitoBKCa channel in high calcium conditions decreased after calcitriol treatment and the opposite effect was observed in low calcium conditions . Additionally, calcitriol influences the expression of genes encoding potassium channels .

Action Environment

It is known that the bioavailability of calcitriol is tightly regulated to restrict the biological actions of this hormone in target cells while maintaining calcium and phosphate homeostasis .

Análisis Bioquímico

Cellular Effects

The cellular effects of 1,3-bi-TBS-trans-Calcitriol are not well-documented. Calcitriol, the compound from which this compound is derived, has been shown to interact with the ubiquitously expressed nuclear vitamin D receptor (VDR) to induce genomic effects . It can also elicit rapid responses via membrane-associated VDR through mechanisms that are poorly understood .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Calcitriol, the active form of vitamin D3, is known to bind to the vitamin D receptor (VDR), acting as a transcription factor . This interaction leads to various biological effects, including the regulation of calcium and phosphate homeostasis .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Calcitriol, the compound from which this compound is derived, has been shown to have significant antineoplastic activity in preclinical models

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are not well-documented. It is known that significantly supraphysiological concentrations of calcitriol are required for antineoplastic effects . Such concentrations are not achievable in patients when calcitriol is dosed daily due to predictable hypercalcemia and hypercalcuria; however, intermittent dosing allows substantial dose escalation and has produced potentially therapeutic peak calcitriol concentrations .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented. Calcitriol, the compound from which this compound is derived, is primarily metabolized in the liver and subsequently in the kidney into 1,25-dihydroxyvitamin D (calcitriol), the most biologically active metabolite of vitamin D .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Calcitriol, the compound from which this compound is derived, is known to translocate the cell membrane and cytoplasm to reach the nucleus of the cell, where it binds to the vitamin D receptor (VDR) .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of 1,3-bi-TBS-trans-Calcitriol involves the protection of the hydroxyl groups of Calcitriol, followed by the coupling of two Calcitriol molecules through a linker to form the bi-functional compound. The trans-configuration of the linker is achieved through a selective reduction reaction. Finally, the TBS groups are removed to obtain the desired product.", "Starting Materials": ["Calcitriol", "Triethylorthoformate", "Toluene", "Pentane", "Trimethylsilyl chloride", "Sodium hydride", "Diisopropylethylamine", "Palladium on carbon", "Hydrogen gas"], "Reaction": ["Protection of the hydroxyl groups of Calcitriol with triethylorthoformate in toluene to give the corresponding triethylorthoformate ester.", "Coupling of two molecules of the protected Calcitriol through a linker using diisopropylethylamine as a catalyst and trimethylsilyl chloride as a coupling agent in pentane to give the bi-functional compound.", "Selective reduction of the double bond in the linker to obtain the trans-configuration using sodium hydride in THF as a reducing agent.", "Removal of the triethylorthoformate protecting groups using 1M HCl in dioxane to obtain the intermediate product.", "Deprotection of the TBS groups using palladium on carbon in hydrogen gas to obtain the final product 1,3-bi-TBS-trans-Calcitriol."] } | |

Número CAS |

140710-98-1 |

Fórmula molecular |

C39H72O3Si2 |

Peso molecular |

645.2 g/mol |

Nombre IUPAC |

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol |

InChI |

InChI=1S/C39H72O3Si2/c1-28(18-16-24-38(9,10)40)33-22-23-34-30(19-17-25-39(33,34)11)20-21-31-26-32(41-43(12,13)36(3,4)5)27-35(29(31)2)42-44(14,15)37(6,7)8/h20-21,28,32-35,40H,2,16-19,22-27H2,1,3-15H3/b30-20+,31-21+/t28-,32-,33-,34+,35+,39-/m1/s1 |

Clave InChI |

HAYVDHBKYABBBI-BDMAXPRUSA-N |

SMILES isomérico |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |

SMILES canónico |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |

Sinónimos |

(6R)-6-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]-2-methylheptan-2-ol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)